molecular formula C6H5BrS B15323188 3-Bromo-2-ethenylthiophene CAS No. 141811-50-9

3-Bromo-2-ethenylthiophene

Cat. No.: B15323188
CAS No.: 141811-50-9
M. Wt: 189.07 g/mol
InChI Key: DBKZARIYGFQWMM-UHFFFAOYSA-N
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Description

3-Bromo-2-ethenylthiophene is an organosulfur compound with the molecular formula C6H5BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethenylthiophene typically involves the bromination of 2-ethenylthiophene. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: The bromine atom in this compound can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino-thiophenes, thioethers.

Scientific Research Applications

3-Bromo-2-ethenylthiophene has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Research has explored its potential as a precursor for biologically active compounds with antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethenylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

    2-Bromo-3-ethenylthiophene: Similar in structure but with the bromine atom at the 2-position.

    3-Bromo-2-methylthiophene: Contains a methyl group instead of an ethenyl group.

    3-Bromo-2-nitrothiophene: Contains a nitro group instead of an ethenyl group.

Uniqueness: 3-Bromo-2-ethenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of conjugated polymers and materials with specific optoelectronic properties.

Properties

CAS No.

141811-50-9

Molecular Formula

C6H5BrS

Molecular Weight

189.07 g/mol

IUPAC Name

3-bromo-2-ethenylthiophene

InChI

InChI=1S/C6H5BrS/c1-2-6-5(7)3-4-8-6/h2-4H,1H2

InChI Key

DBKZARIYGFQWMM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CS1)Br

Origin of Product

United States

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